molecular formula C14H13NO4 B8329852 2-Oxo-3-(benzyloxy)pyridine-1(2H)-acetic acid

2-Oxo-3-(benzyloxy)pyridine-1(2H)-acetic acid

Cat. No.: B8329852
M. Wt: 259.26 g/mol
InChI Key: WKYWXMBPGPRYKK-UHFFFAOYSA-N
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Description

2-Oxo-3-(benzyloxy)pyridine-1(2H)-acetic acid is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-(2-oxo-3-phenylmethoxypyridin-1-yl)acetic acid

InChI

InChI=1S/C14H13NO4/c16-13(17)9-15-8-4-7-12(14(15)18)19-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)

InChI Key

WKYWXMBPGPRYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN(C2=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Ethoxycarbonylmethyl-3-hydroxypyrid-2-one (10 g), prepared as described under Example 2, is dissolved in methanol/water (9:1 v/v) (400 ml). To this solution is added benzyl chloride (3 molar excess) and NaOH until the pH is above 12. The mixture is then refluxed for six hours to give a clear orange solution. The methanol is removed by rotary evaporation and the aqueous solution is extracted with dichloromethane to remove excess benzyl chloride. The aqueous phase is diluted slightly by adding extra water and then acidified to pH 2 using concentrated hydrochloric acid which results in the precipitation of a beige solid. The mixture is cooled and the precipitate filtered off and washed with diethyl ether. The crude product is recrystallised from ethanol to give 3-benzyloxy-1-carboxymethylpyrid-2-one (5.4 g 41%), m.p. 176°-177° C.
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Synthesis routes and methods II

Procedure details

1-Ethoxycarbonylmethyl-3-hydroxypyrid-2-one (10 g), prepared as described under (B), is dissolved in methanol/water (9:1 v/v) (400 ml). To this solution is added benzyl chloride (3 molar excess) and NaOH until the pH is above 12. The mixture is then refluxed for six hours to give a clear orange solution. The methanol is removed by rotary evaporation and the aqueous solution is extracted with dichloromethane to remove excess benzyl chloride. The aqueous phase is diluted slightly by adding extra water and then acidified to pH 2 using concentrated hydrochloric acid which results in the precipitation of a beige solid. The mixture is cooled and the precipitate filtered off and washed with diethyl ether. The crude product is recrystallised from ethanol to give 3-benzyloxy-1-carboxymethylpyrid-2-one (5.4 g, 41%), m.p. 176°-177° C.
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10 g
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